molecular formula C32H33BN2O2 B3253425 (R)-5-(1,3,6,2-Dioxazaborocan-2-YL)-1-methyl-2-tritylisoindoline CAS No. 223595-20-8

(R)-5-(1,3,6,2-Dioxazaborocan-2-YL)-1-methyl-2-tritylisoindoline

Cat. No. B3253425
CAS RN: 223595-20-8
M. Wt: 488.4 g/mol
InChI Key: RQCOQFKQRXOKEP-RUZDIDTESA-N
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Description

The compound is a complex organic molecule that includes a dioxazaborocan ring. This ring is a heterocyclic compound, which means it contains atoms of at least two different elements. In this case, those elements are boron (B), nitrogen (N), and oxygen (O) .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of the dioxazaborocan ring and the isoindoline group. Unfortunately, without more specific information or a detailed analysis, it’s difficult to provide a more comprehensive analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .

Mechanism of Action

The mechanism of action of this compound is not clear without more context. It could potentially be used in a variety of applications, depending on its physical and chemical properties .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its exact physical and chemical properties. Proper handling and disposal methods should be used when working with this compound .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. These could range from medicinal chemistry to materials science, among others .

properties

IUPAC Name

2-[(1R)-1-methyl-2-trityl-1,3-dihydroisoindol-5-yl]-1,3,6,2-dioxazaborocane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H33BN2O2/c1-25-31-18-17-30(33-36-21-19-34-20-22-37-33)23-26(31)24-35(25)32(27-11-5-2-6-12-27,28-13-7-3-8-14-28)29-15-9-4-10-16-29/h2-18,23,25,34H,19-22,24H2,1H3/t25-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCOQFKQRXOKEP-RUZDIDTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCNCCO1)C2=CC3=C(C=C2)C(N(C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OCCNCCO1)C2=CC3=C(C=C2)[C@H](N(C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H33BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90945012
Record name 5-(1,3,6,2-Dioxazaborocan-2-yl)-1-methyl-2-(triphenylmethyl)-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90945012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-5-(1,3,6,2-Dioxazaborocan-2-YL)-1-methyl-2-tritylisoindoline

CAS RN

223595-20-8
Record name 5-(1,3,6,2-Dioxazaborocan-2-yl)-1-methyl-2-(triphenylmethyl)-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90945012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-5-(1,3,6,2-Dioxazaborocan-2-YL)-1-methyl-2-tritylisoindoline
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(R)-5-(1,3,6,2-Dioxazaborocan-2-YL)-1-methyl-2-tritylisoindoline
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(R)-5-(1,3,6,2-Dioxazaborocan-2-YL)-1-methyl-2-tritylisoindoline
Reactant of Route 4
(R)-5-(1,3,6,2-Dioxazaborocan-2-YL)-1-methyl-2-tritylisoindoline
Reactant of Route 5
(R)-5-(1,3,6,2-Dioxazaborocan-2-YL)-1-methyl-2-tritylisoindoline
Reactant of Route 6
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(R)-5-(1,3,6,2-Dioxazaborocan-2-YL)-1-methyl-2-tritylisoindoline

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